2-Carboxamide Scaffold Required for BTK/IKK2 Hinge Binding
The Bristol-Myers Squibb patent family explicitly claims the 1H-indole-2-carboxamide scaffold (Formula I, where the carboxamide is at the 2-position of the indole core) as essential for inhibiting Bruton's Tyrosine Kinase (BTK) and other Tec family kinases [1]. Compounds with the carboxamide at the 4- or 5-position are not claimed in this context. The 2-carboxamide regioisomer is required for the canonical hinge-binding interaction. N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide directly aligns with this pharmacophoric core, whereas the commercially available isomer N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide (CAS 1154218-70-8, MW 267.28) does not. No direct BTK or IKK2 IC50 data is publicly available for either exact compound, but the class-level SAR inference for a procurement selection is strong.
| Evidence Dimension | Structural Scaffold Alignment with Patented BTK/IKK2 Inhibitor Core |
|---|---|
| Target Compound Data | 1H-indole-2-carboxamide scaffold (present) |
| Comparator Or Baseline | N-(6-methoxypyridin-3-yl)-1H-indole-4-carboxamide (positional isomer, CAS 1154218-70-8, scaffold not claimed) |
| Quantified Difference | Not quantifiable from available data; binary structural presence/absence |
| Conditions | N/A |
Why This Matters
Procurement for kinase drug discovery programs must select the 2-carboxamide regioisomer to align with existing SAR and patent landscapes.
- [1] Bristol-Myers Squibb Company. (2017). Indole Carboxamide Compounds. U.S. Patent Application No. 15/608340. View Source
